molecular formula C13H17ClO3 B7989354 1-(4-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

1-(4-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Cat. No.: B7989354
M. Wt: 256.72 g/mol
InChI Key: DOMLFWQHPWRGEM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a chlorinated aromatic alcohol featuring a 1,3-dioxanyl moiety. The compound’s molecular formula is inferred as C₁₃H₁₇ClO₃ (based on the 3-chloro analog ), with a molecular weight of 257 g/mol. The para-chlorophenyl group may influence its polarity, solubility, and reactivity compared to meta-substituted analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,12-13,15H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMLFWQHPWRGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1-(4-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxanyl ring and chlorophenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Property 1-(4-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol (Hypothetical) 1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
Molecular Formula C₁₃H₁₇ClO₃ C₁₃H₁₇ClO₃ C₁₅H₂₀O₃ (inferred)
Molecular Weight 257 g/mol 257 g/mol ~248 g/mol (calculated)
Substituent Para-chlorophenyl Meta-chlorophenyl 3,4-Dimethylphenyl
Key Features Higher polarity due to para-Cl orientation Moderate polarity Increased steric bulk from methyl groups
Applications Research/chemical intermediate (hypothetical) Research/chemical intermediate Research/chemical intermediate

Notes:

  • The 3,4-dimethylphenyl variant () lacks a halogen but introduces steric hindrance, which could reduce reactivity in substitution reactions .

Key Research Findings and Limitations

  • Meta vs. Para Substitution : Meta-chloro compounds () show lower melting points than para analogs in unrelated studies, suggesting the target compound may have distinct thermal properties .
  • Methyl vs. Chloro Effects : Dimethylphenyl derivatives () exhibit reduced electrophilicity compared to chlorinated analogs, impacting their utility in nucleophilic reactions .
  • Data Gaps : Direct experimental data on the target compound’s synthesis, stability, and bioactivity are absent in the provided evidence. Comparisons rely on structural extrapolation.

Biological Activity

1-(4-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is an organic compound characterized by a chlorophenyl group attached to a propanol backbone, further substituted with a dioxanyl ring. This unique structure contributes to its potential biological activities, which have garnered interest in medicinal chemistry and pharmacology. The compound has been investigated for various biological properties, including antimicrobial and anti-inflammatory activities.

Chemical Structure and Properties

The IUPAC name for this compound is 1-(4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol. Its molecular formula is C13H17ClO3C_{13}H_{17}ClO_3, and it features distinct functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC13H17ClO3
IUPAC Name1-(4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown that it possesses moderate to strong activity against various bacterial strains. For instance, it has demonstrated effectiveness against Salmonella typhi and Bacillus subtilis, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for further research in the development of anti-inflammatory drugs. The mechanism of action likely involves the modulation of specific enzymes or receptors involved in the inflammatory response .

Enzyme Inhibition

In addition to its antimicrobial and anti-inflammatory activities, this compound has been investigated for its ability to inhibit key enzymes. For example, it shows promise as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's disease. The compound's IC50 values indicate strong inhibitory activity compared to standard reference compounds .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Binding Interactions : The chlorophenyl group enhances binding affinity to target proteins.
  • Modulation of Enzyme Activity : It may act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Receptor Interaction : Potential interaction with receptors modulating inflammation and immune responses .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Antibacterial Screening : A study conducted on synthesized derivatives revealed that compounds similar to this compound exhibited varying degrees of antibacterial activity against a panel of bacterial strains. The results indicated that modifications in the structure could enhance efficacy .
  • Docking Studies : Computational docking studies demonstrated how the compound interacts with amino acids at the active sites of target enzymes, providing insight into its potential as a lead compound for drug development .

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